Cas no 1614-00-2 (Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)-)
![Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)- structure](https://de.kuujia.com/scimg/cas/1614-00-2x500.png)
1614-00-2 structure
Produktname:Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)-
Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)-
- (4-nitro-benzylidene)-phenyl-amine
- CHEMBL2397714
- NSC 403941
- GKSAMSVGROLNRA-GXDHUFHOSA-N
- Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]-
- AKOS001589928
- 4-Nitrobenzalaniline
- 785-80-8
- 1-(4-nitrophenyl)-N-phenylmethanimine
- (4-Nitrobenzylidene)aniline
- SCHEMBL444243
- CHEMBL1885343
- Aniline, N-(p-nitrobenzylidene)-
- (E)-1-(4-nitrophenyl)-N-phenylmethanimine
- N-(4-nitrobenzylidene)aniline
- N-[(E)-(4-Nitrophenyl)methylidene]aniline
- (p-Nitrobenzylidene)aniline
- NSC403941
- N-(p-Nitrobenzylidine)aniline
- NSC-403941
- CS-0336972
- N-(p-Nitrobenzylidene)aniline
- SMR001875437
- STK762754
- N-[(E)-(4-Nitrophenyl)methylidene]aniline #
- 1614-00-2
- DTXSID801310709
- Benzenamine, N-((4-nitrophenyl)methylene)-
- [N(E)]-N-[(4-Nitrophenyl)methylidene]aniline
- 4-Nitrobenzylideneaniline
- 4-Nitrobenzal-anilin
- MLS003171555
- p-Nitrobenzaldehyde anil
- Benzenamine, N-[(4-nitrophenyl)methylene]-
- EU-0001203
-
- Inchi: InChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H
- InChI-Schlüssel: GKSAMSVGROLNRA-UHFFFAOYSA-N
- Lächelt: C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Berechnete Eigenschaften
- Genaue Masse: 226.074227566g/mol
- Monoisotopenmasse: 226.074227566g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 272
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 58.2Ų
- XLogP3: 2.6
Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263269-1g |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 1g |
$1675 | 2024-06-07 | |
A2B Chem LLC | AA83328-250mg |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 250mg |
$265.00 | 2024-04-20 | |
1PlusChem | 1P001SWW-1g |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 1g |
$1170.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263269-1g |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 1g |
$1770 | 2025-02-28 | |
eNovation Chemicals LLC | Y1263269-250mg |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 250mg |
$525 | 2025-02-25 | |
eNovation Chemicals LLC | Y1263269-250mg |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 250mg |
$525 | 2025-02-28 | |
eNovation Chemicals LLC | Y1263269-250mg |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 250mg |
$500 | 2024-06-07 | |
A2B Chem LLC | AA83328-1g |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 1g |
$995.00 | 2024-04-20 | |
1PlusChem | 1P001SWW-250mg |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 250mg |
$321.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263269-1g |
Benzenamine, N-[(4-nitrophenyl)methylene]-, [N(E)]- |
1614-00-2 | 98% | 1g |
$1770 | 2025-02-25 |
Benzenamine, N-[(4-nitrophenyl)methylene]-, (E)- Verwandte Literatur
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Tao Wang,Junliang Zhang Dalton Trans. 2010 39 4270
-
2. Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S,6′S]-2,2,2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro[aziridine-2,6′-penicillanate] and (3S,7aR)-2,2,2-trichloroethyl 2,3,5,7a-tetrahydro-7-methoxy-2,2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo[2,1-b]thiazole-3-carboxylateVincent J. Jephcote,D. Ivor John,David J. Williams J. Chem. Soc. Perkin Trans. 1 1986 2195
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Ashokkumar Subashini,Sundararaman Leela,Kandasamy Ramamurthi,Alla Arakcheeva,Helen Stoeckli-Evans,Vaclav Pet?í?ek,Gervais Chapuis,Philip Pattison,Philip Reji CrystEngComm 2013 15 2474
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Sengodagounder Muthusamy,Singaravelan Ganesh Kumar Org. Biomol. Chem. 2016 14 2228
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Linus P. Bheeter,Micka?l Henrion,Michael J. Chetcuti,Christophe Darcel,Vincent Ritleng,Jean-Baptiste Sortais Catal. Sci. Technol. 2013 3 3111
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